molecular formula C16H21NO4 B13873249 Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13873249
M. Wt: 291.34 g/mol
InChI Key: FPFWWPZOUAYHDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a pyrrolidine ring with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of the Ketone Functionality: The ketone functionality can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ketone functionality, converting it to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary alcohol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Tert-butyl 3-(benzyloxy)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the ketone functionality, which imparts distinct reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

tert-butyl 3-oxo-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)20-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3

InChI Key

FPFWWPZOUAYHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)OCC2=CC=CC=C2

Origin of Product

United States

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